(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal
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Overview
Description
(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors could be employed to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acids, while reduction could produce hydrazine derivatives with potential biological activity.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its hydrazinylidene moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where hydrazine derivatives have shown promise.
Industry
Industrially, this compound could be used in the production of specialty chemicals and advanced materials. Its unique properties may offer advantages in specific applications, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active sites, potentially inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: Shares the hydrazine moiety but lacks the aldehyde group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the hydrazinylidene moiety.
Hydrazones: Structurally similar compounds with varying substituents on the hydrazine and aldehyde groups.
Uniqueness
(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal is unique due to its combination of methoxyphenyl and hydrazinylidene groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-7-3-12(4-8-14)17(21)16(11-20)19-18-13-5-9-15(23-2)10-6-13/h3-11,20H,1-2H3/b16-11-,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNLQZYSYWYZJK-DSGQZADNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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